5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c15-13(16,17)10-3-1-2-8(4-10)9-5-11(14(18,19)20)7-12(21)6-9/h1-7,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRXYLYCBAMGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686690 | |
| Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261749-92-1 | |
| Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Coupling Reactions
-
Ullmann-type Coupling :
Aryl ether formation via coupling of 3-trifluoromethylphenol derivatives with aryl halides is facilitated by Cu(I) catalysts. For example, reaction of 3-(trifluoromethyl)phenol with 2-chloro-6-carboxypyridine in DMF at 140°C under CuCl/K₂CO₃ catalysis yields 75% product .Reaction Table :
-
Mitsunobu Reaction :
Etherification using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF or CH₂Cl₂ achieves 83% yield for 3,5-bis(trifluoromethyl)phenol derivatives .
Electrophilic Aromatic Substitution
The -CF₃ groups deactivate the aromatic ring, directing electrophiles to meta/para positions.
Nitration
Fluazinam (a related trifluoromethylphenol) undergoes nitration at activated positions, forming dinitro derivatives under acidic conditions .
Halogenation
Chlorination of trifluoromethylphenols occurs selectively at positions ortho to hydroxyl groups under mild conditions (e.g., Cl₂/FeCl₃) .
Photolysis
UV irradiation of 4-(trifluoromethyl)phenol in aqueous media generates trifluoroacetic acid (TFA) and fluoride ions via C–F bond cleavage. Defluorination efficiency depends on pH, with TFA yields up to 5% at pH 5 .
Photolysis Data :
| Condition | Major Products | TFA Yield | Source |
|---|---|---|---|
| pH 5, H₂O | Fluoride, TFA, carboxylic acids | 5% | |
| pH 10, H₂O | Fluoride | 0% |
Hydrogenolysis
Benzyl-protected trifluoromethylphenols undergo catalytic hydrogenolysis (Pd/C, H₂) to yield free phenols. For example, hydrogenolysis of 3-(trifluoromethyl)phenyl benzyl ether in ethanol at 25°C achieves >90% conversion .
Acid/Base Stability
-
Acidic Conditions :
Trifluoromethylphenols resist hydrolysis in dilute HCl but degrade in concentrated H₂SO₄ due to sulfonation . -
Basic Conditions :
Deprotonation occurs readily (pKa ~8–10), forming phenoxide intermediates that participate in nucleophilic substitutions .
Key Challenges and Innovations
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Synthesis of Complex Molecules : 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol serves as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that lead to diverse chemical entities.
- Reactivity Studies : The compound undergoes various chemical reactions, such as oxidation, reduction, and electrophilic aromatic substitution, which are crucial for understanding reaction mechanisms in organic chemistry.
-
Biology
- Enzyme Interaction Studies : The compound's trifluoromethyl groups enhance its affinity for certain enzymes, making it useful in studying enzyme kinetics and interactions. This property is particularly valuable in drug design where enzyme inhibition is a target.
- Protein Modifications : Its ability to interact with proteins allows researchers to explore post-translational modifications and their effects on biological processes.
-
Medicine
- Therapeutic Potential : Derivatives of this compound are being investigated for anti-inflammatory and anticancer activities. The presence of trifluoromethyl groups has been linked to increased potency in drug candidates.
- Drug Development : The compound's structural features are leveraged in the development of new drugs that target specific biological pathways, particularly those involved in cancer and inflammatory diseases.
Data Table: Summary of Applications
| Application Area | Specific Use | Impact |
|---|---|---|
| Chemistry | Synthesis of pharmaceuticals | Enables the creation of complex molecules with enhanced properties |
| Biology | Enzyme interaction studies | Provides insights into enzyme kinetics and potential inhibitors |
| Medicine | Development of anti-inflammatory drugs | Enhances therapeutic efficacy through structural modifications |
Case Studies
- Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibition of specific enzymes involved in metabolic pathways. The presence of trifluoromethyl groups was shown to increase binding affinity by altering the electronic properties of the molecule.
- Anticancer Activity : Research published in a peer-reviewed journal highlighted the anticancer properties of a derivative derived from this compound. The study found that the derivative induced apoptosis in cancer cells more effectively than non-fluorinated analogs, suggesting that the trifluoromethyl groups play a critical role in enhancing biological activity.
Mechanism of Action
The mechanism of action of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, depending on the application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
(a) 3-Trifluoromethylphenol (CAS 98-17-9)
- Structure: Single trifluoromethyl group at the 3rd position of phenol.
- Key Differences : Lacks the second trifluoromethylphenyl group, resulting in lower molecular weight (162.11 g/mol vs. inferred ~276 g/mol for the target compound) and reduced lipophilicity.
- Implications : The absence of the second -CF₃ group likely diminishes its binding affinity to hydrophobic targets compared to the target compound .
(b) 5-(2-Chlorobenzyl)-3-trifluoromethylphenol
- Structure : Chlorobenzyl substituent at the 5th position and -CF₃ at the 3rd position.
- Key Differences : Replacement of the trifluoromethylphenyl group with a chlorobenzyl moiety introduces a bulky, electronegative chlorine atom. This may alter steric interactions and solubility (logP likely higher due to Cl’s lipophilicity).
- Applications : Chlorine’s presence could enhance antimicrobial activity, as seen in structurally related agrochemicals .
(c) 3-Fluoro-5-(trifluoromethyl)phenol
- Structure : Fluorine at the 3rd position and -CF₃ at the 5th position.
- Key Differences : Fluorine’s smaller size and higher electronegativity reduce steric hindrance but increase acidity (lower pKa) compared to the target compound’s -CF₃ groups.
Functional Group Modifications
(a) 5-(3-Trifluoromethylphenyl)-oxazole-4-carboxylic Acid (CAS 253315-30-9)
- Structure : Oxazole ring fused with a trifluoromethylphenyl group and a carboxylic acid.
- Key Differences : The oxazole ring introduces aromaticity and a hydrogen-bond acceptor site, while the carboxylic acid enhances water solubility.
- Applications : Such derivatives are explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety .
(b) 1,4-Bis[5-(3-trifluoromethylphenyl)-1,2,4-oxadiazol-3-yl]benzene
- Structure : Symmetric oxadiazole-linked trifluoromethylphenyl groups.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol is a compound characterized by its unique chemical structure, which includes both trifluoromethyl and trifluoromethoxy groups. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 3-(trifluoromethoxy)-5-[3-(trifluoromethyl)phenyl]phenol
- Molecular Formula : C14H8F6O2
- CAS Number : 1261928-21-5
The presence of trifluoromethyl groups contributes to its lipophilicity and metabolic stability, which are crucial for biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Lipophilicity : The trifluoromethyl and trifluoromethoxy groups enhance the compound's ability to penetrate biological membranes.
- Enzyme Interaction : The compound may modulate the activity of enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is limited.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, particularly through interactions with cyclooxygenase (COX) enzymes .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential activity against bacteria | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Enzyme Modulation | Interaction with metabolic enzymes |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
-
Trifluoromethyl Group in Drug Design :
- A study highlighted that the incorporation of trifluoromethyl groups enhances the potency of drug candidates by improving their binding affinity to target proteins .
- The structure-activity relationship (SAR) analysis showed that compounds with these groups exhibited significantly increased efficacy in inhibiting serotonin uptake compared to their non-fluorinated counterparts .
-
Toll-like Receptor (TLR) Modulation :
- Research on TLR agonists demonstrated that compounds with similar structural features could enhance anti-cancer activity by modulating immune responses .
- Specific interactions with TLR pathways were noted to promote cell proliferation in cancer models, suggesting potential therapeutic applications for compounds like this compound .
Q & A
Q. What are the optimal synthetic routes for 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol, and how can reaction yields be improved?
The synthesis of trifluoromethyl-substituted aromatic compounds often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation. For this compound, a plausible route includes:
- Step 1 : Bromination of 3-trifluoromethylphenol to introduce a reactive site for coupling .
- Step 2 : Palladium-catalyzed coupling with a boronic acid derivative of 3-trifluoromethylphenyl to attach the second aromatic ring.
- Step 3 : Hydrolysis or deprotection to yield the final phenol.
To improve yields, consider microwave-assisted synthesis (MWAS) for faster reaction kinetics and reduced side products, as demonstrated for related trifluoromethylphenyl compounds . Optimize solvent polarity (e.g., DMF/water mixtures) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to enhance efficiency.
Q. What analytical techniques are recommended for structural characterization of this compound?
- NMR Spectroscopy : Use ¹⁹F NMR to confirm the presence and position of trifluoromethyl groups. Compare chemical shifts with known analogs (e.g., 3-trifluoromethylphenol δ¹⁹F ≈ -63 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M-H]⁻ at m/z 288.03).
- X-ray Crystallography : For unambiguous confirmation of regiochemistry, particularly to distinguish between 3- and 4-substituted isomers, as seen in related biphenyl ketones .
Q. How should this compound be stored to ensure stability during experimental workflows?
Store under inert gas (argon) at 0–6°C to prevent oxidation of the phenol group. Aqueous solutions should be buffered at pH 6–7 to avoid deprotonation or decomposition. For long-term storage, lyophilize and keep in amber vials to block UV-induced degradation, as recommended for fluorinated phenols .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound in progesterone receptor modulation?
Design a competitive binding assay using human progesterone receptor (PR) isoforms (PR-A/PR-B):
- Step 1 : Radiolabeled progesterone (³H-progesterone) is incubated with PR and increasing concentrations of the test compound.
- Step 2 : Measure displacement of ³H-progesterone via scintillation counting. Calculate IC₅₀ values to compare potency with reference modulators (e.g., mifepristone).
- Step 3 : Validate functional activity using luciferase reporter assays in PR-transfected HEK293 cells to assess agonist/antagonist effects, as outlined in patent methodologies for related cyclopropyl-phenol derivatives .
Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethylphenyl derivatives?
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., receptor source, buffer composition). For example, discrepancies in p38 MAP kinase inhibition (see ) may arise from variations in ATP concentrations or kinase isoforms.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical interactions (e.g., hydrogen bonding with Ser/Thr residues). Validate with mutagenesis studies.
Q. How can metabolic stability be assessed for this compound in preclinical studies?
- In Vitro Hepatic Models : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clₜₙₜ) using the well-stirred model.
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM suggests potential drug-drug interactions .
Key Notes
- Cross-validate spectral data with PubChem or Reaxys entries for accuracy .
- For synthetic scalability, prioritize green chemistry principles (e.g., MWAS, solvent recycling) as in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
